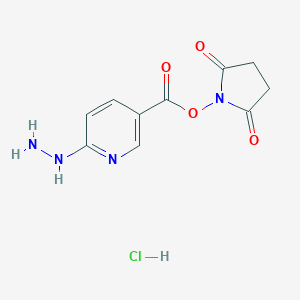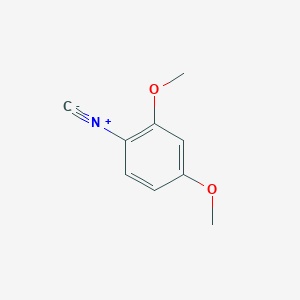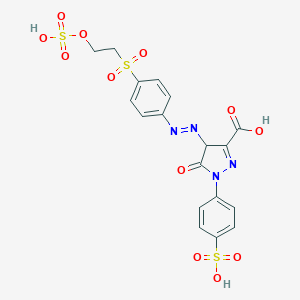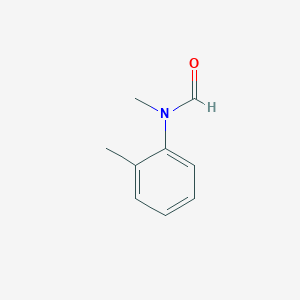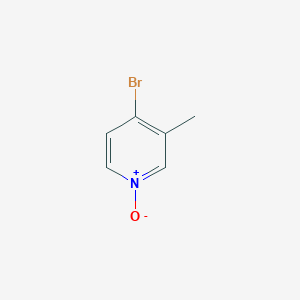![molecular formula C13H13I3N2O4 B158477 3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid CAS No. 1949-44-6](/img/structure/B158477.png)
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, commonly known as iopamidol, is a nonionic iodinated contrast agent used in medical imaging procedures. It is a water-soluble compound that is widely used in radiology for diagnostic purposes. Iopamidol is a member of the benzimidazole class of compounds and is structurally similar to other iodinated contrast agents such as iohexol and ioversol.
科学的研究の応用
Iopamidol is widely used in medical imaging procedures such as computed tomography (CT), angiography, and urography. CT imaging using iopamidol allows for the visualization of internal organs and tissues with high contrast and resolution. Angiography using iopamidol allows for the visualization of blood vessels and the detection of abnormalities such as aneurysms and blockages. Urography using iopamidol allows for the visualization of the urinary tract and the detection of abnormalities such as kidney stones and tumors.
作用機序
Iopamidol works by absorbing X-rays and scattering them differently than surrounding tissues, creating contrast in medical imaging procedures. It is a nonionic contrast agent, meaning that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and kidney damage.
生化学的および生理学的効果
Iopamidol is rapidly absorbed and eliminated by the body, with a half-life of approximately 2 hours. It is excreted primarily by the kidneys and can cause temporary changes in renal function. However, iopamidol is generally well-tolerated and has a low incidence of adverse reactions.
実験室実験の利点と制限
Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily administered to animals for imaging studies. It is also relatively stable and can be stored for long periods of time without degradation. However, iopamidol has some limitations for use in lab experiments. It is a contrast agent and therefore does not have any direct therapeutic effects. Additionally, its use in lab experiments is limited to imaging studies and cannot be used for other types of experiments.
将来の方向性
There are several potential future directions for research involving iopamidol. One area of research is the development of new contrast agents with improved properties such as higher contrast and lower toxicity. Another area of research is the use of iopamidol in combination with other imaging techniques such as magnetic resonance imaging (MRI) to improve diagnostic accuracy. Additionally, research into the mechanisms of action and physiological effects of iopamidol could lead to the development of new diagnostic and therapeutic approaches.
合成法
Iopamidol is synthesized by reacting 3,5-diacetylaminobenzoic acid with hydroiodic acid and acetic anhydride. The resulting product is then treated with methylamine and iodine to form iopamidol. The synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield of the final product.
特性
CAS番号 |
1949-44-6 |
|---|---|
製品名 |
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |
分子式 |
C13H13I3N2O4 |
分子量 |
641.97 g/mol |
IUPAC名 |
3,5-bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C13H13I3N2O4/c1-5(19)17(3)11-8(14)7(13(21)22)9(15)12(10(11)16)18(4)6(2)20/h1-4H3,(H,21,22) |
InChIキー |
HXLHPWRFRAZDQW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |
正規SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |
同義語 |
2,4,6-TRIIODO-3,5-BIS(N-METHYLACETAMIDO)BENZOIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



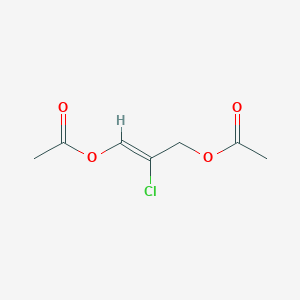
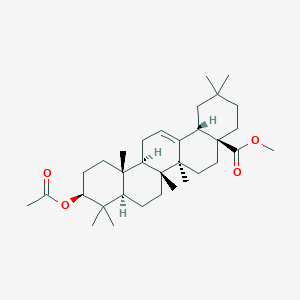
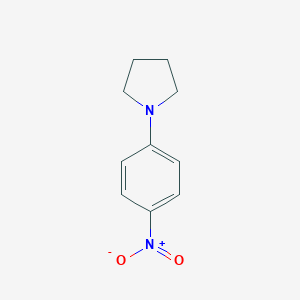
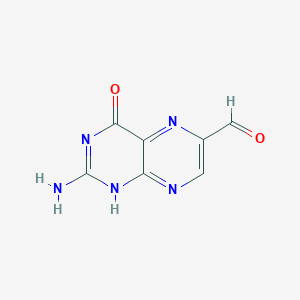
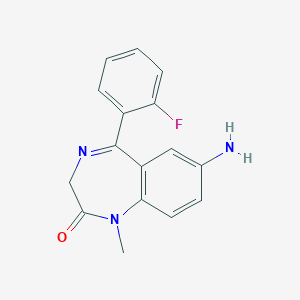
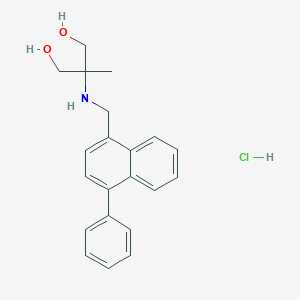
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
